5-AMINOLEVULINIC-2,2-D2 ACID HCL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

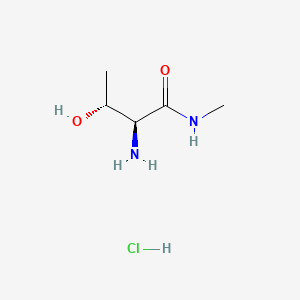

5-Aminolevulinic-2,2-D2 Acid Hydrochloride is a deuterated form of 5-aminolevulinic acid, which is a naturally occurring molecule involved in the heme biosynthesis pathway. This compound is used primarily in scientific research to study the regulation and function of heme biosynthesis due to its isotopic labeling, which allows for specific detection and tracing in biological systems.

Mechanism of Action

Target of Action

The primary target of 5-Aminolevulinic-2,2-D2 Acid HCL (5-ALA-d2 HCL) is tumor cells . The compound is taken up by these cells and converted into protoporphyrin IX, a photosensitive molecule. This molecule plays a crucial role in the mechanism of action of 5-ALA-d2 HCL.

Biochemical Pathways

5-ALA-d2 HCL is involved in the heme biosynthesis pathway . It is derived from the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase (ALAS) with pyridoxal phosphate (PLP) as a co-factor . This pathway leads to the production of heme, an essential component of various proteins, including hemoglobin .

Pharmacokinetics

The pharmacokinetics of 5-ALA-d2 HCL are likely similar to that of 5-ALA . After oral administration, the bioavailability of 5-ALA is approximately 60% . The terminal half-life of 5-ALA is approximately 45 minutes after intravenous or oral administration .

Biochemical Analysis

Biochemical Properties

5-Aminolevulinic-2,2-D2 Acid HCL, like its non-deuterated counterpart, plays a crucial role in biochemical reactions. It is a precursor for the biosynthesis of tetrapyrrole compounds such as chlorophyll, heme, and vitamin B12 . It interacts with enzymes such as 5-aminolevulinic acid synthase (ALAS) and other biomolecules in the heme biosynthesis pathway .

Cellular Effects

This compound influences cell function by being metabolized into protoporphyrin IX (PPIX), a powerful photosensitizer . This conversion can cause photosensitive effects, making it useful in photodynamic therapy for treating diseases . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to PPIX. This conversion occurs preferentially in cancer cells, leading to their fluorescence under specific light wavelengths . This fluorescence can be used to visualize tumor cells during surgery .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is stable and does not degrade quickly, making it suitable for long-term studies . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it can enhance some key physiological and biochemical processes in animals, such as photosynthesis and nutrient uptake . At high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in the heme biosynthesis pathway . It interacts with enzymes such as ALAS and is converted into PPIX . This process can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can penetrate tumor cell membranes, making it useful for cancer treatment . Its localization or accumulation can be affected by various factors .

Subcellular Localization

Given its role in heme biosynthesis, it is likely to be found in the mitochondria, where heme synthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminolevulinic-2,2-D2 acid hydrochloride involves the incorporation of deuterium atoms into the 5-aminolevulinic acid molecule. This is typically achieved through chemical synthesis methods that replace hydrogen atoms with deuterium at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of 5-aminolevulinic acid, including its deuterated form, has increasingly shifted towards biotechnological methods due to the complexity and low yield of chemical synthesis. Engineered microorganisms, such as Corynebacterium glutamicum, are used to produce 5-aminolevulinic acid from renewable bioresources. This bioproduction process involves metabolic engineering to enhance the biosynthetic pathway and optimize the production conditions .

Chemical Reactions Analysis

Types of Reactions

5-Aminolevulinic-2,2-D2 acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form protoporphyrin IX, a key intermediate in heme biosynthesis.

Reduction: It can be reduced to form different derivatives used in various biochemical studies.

Substitution: The deuterium atoms can be replaced with other isotopes or functional groups for specific research purposes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired product formation.

Major Products

The major products formed from these reactions include protoporphyrin IX and other tetrapyrrole compounds, which are essential for studying heme biosynthesis and related metabolic pathways.

Scientific Research Applications

5-Aminolevulinic-2,2-D2 acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in mass spectrometry to study the incorporation of labeled molecules into heme and other tetrapyrrole compounds.

Biology: Helps in understanding the regulation of heme biosynthesis and the role of various enzymes in this pathway.

Medicine: Used in photodynamic therapy (PDT) for cancer treatment, where it is converted into protoporphyrin IX, a photosensitive molecule that generates reactive oxygen species (ROS) upon light exposure, leading to cell death.

Industry: Applied in the production of agricultural biostimulants and animal feed additives to improve iron status and immune response in livestock

Comparison with Similar Compounds

Similar Compounds

5-Aminolevulinic Acid: The non-deuterated form, widely used in similar applications but lacks the isotopic labeling for specific detection.

δ-Aminolevulinic Acid Hydrochloride: Another form of 5-aminolevulinic acid used in various biochemical studies

Uniqueness

The uniqueness of 5-aminolevulinic-2,2-D2 acid hydrochloride lies in its deuterium labeling, which allows for precise tracking and detection in biological systems. This makes it an invaluable tool for studying the dynamics of heme biosynthesis and related metabolic pathways.

Properties

CAS No. |

187237-35-0 |

|---|---|

Molecular Formula |

C5H10ClNO3 |

Molecular Weight |

169.601 |

IUPAC Name |

5-amino-2,2-dideuterio-4-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i2D2; |

InChI Key |

ZLHFONARZHCSET-IYPYQTRPSA-N |

SMILES |

C(CC(=O)O)C(=O)CN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxooctahydro-1,4-methanocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B575655.png)

![Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]-](/img/structure/B575661.png)